molecular formula C14H10ClN3O2S B6425077 5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide CAS No. 2034394-48-2

5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide

Cat. No. B6425077
CAS RN: 2034394-48-2
M. Wt: 319.8 g/mol
InChI Key: PAFHVQUKBWINJN-UHFFFAOYSA-N
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Description

“5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The synthesis involved a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, single crystals were developed for some of the synthesized compounds . Density functional theory (DFT) calculations were used to study the geometric optimization of the synthesized molecules .


Chemical Reactions Analysis

The reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential were calculated for similar compounds . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .

Mechanism of Action

Target of Action

Similar compounds with a pyrazine-2-carbonyl moiety have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis . Therefore, it is plausible that this compound may also target Mycobacterium tuberculosis.

Mode of Action

Based on the structure and the potential target, it can be inferred that the compound might interact with the bacterial cells, leading to their inhibition or death .

Biochemical Pathways

Compounds with similar structures have been used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might be involved in similar biochemical pathways.

Pharmacokinetics

The compound’s reactivity parameters such as electron affinity, ionization energy, chemical softness and hardness, electrophilicity and chemical potential have been calculated , which could provide insights into its pharmacokinetic properties.

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound might have a similar effect.

Action Environment

The stability of similar compounds has been discussed in terms of their highest occupied molecular orbital (homo)–lowest unoccupied molecular orbital (lumo) energy gap . This suggests that the compound’s action might be influenced by similar factors.

Future Directions

The future directions for the study of “5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide” and similar compounds could involve further development and evaluation of their anti-tubercular activity, as well as exploration of their potential applications in other areas of medicinal chemistry .

properties

IUPAC Name

5-chloro-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHVQUKBWINJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide

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